molecular formula C8H16O4 B14326586 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol CAS No. 102275-51-4

2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol

Cat. No.: B14326586
CAS No.: 102275-51-4
M. Wt: 176.21 g/mol
InChI Key: RKUCCLOIZAEPAS-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C8H16O4. It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol typically involves the reaction of 1,3-dioxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,3-Dioxane+Ethylene OxideThis compound\text{1,3-Dioxane} + \text{Ethylene Oxide} \rightarrow \text{this compound} 1,3-Dioxane+Ethylene Oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the 1,3-dioxane ring and the ethoxy group allows it to participate in a range of chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxan-2-yl)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol
  • 2-[2-(Prop-2-ynyloxy)ethoxy]ethan-1-ol

Uniqueness

2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is unique due to the combination of the 1,3-dioxane ring and the ethoxy group, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

102275-51-4

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-[2-(1,3-dioxan-2-yl)ethoxy]ethanol

InChI

InChI=1S/C8H16O4/c9-3-7-10-6-2-8-11-4-1-5-12-8/h8-9H,1-7H2

InChI Key

RKUCCLOIZAEPAS-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCOCCO

Origin of Product

United States

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